テトラ-O-(β-ヒドロキシエチル)ルチン

説明

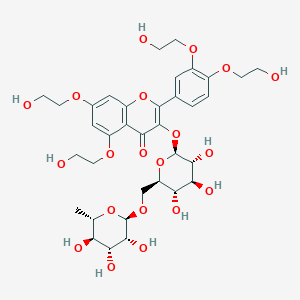

Tetra-O-(beta-hydroxyethyl)rutoside, also known as Tetra-O-(beta-hydroxyethyl)rutoside, is a useful research compound. Its molecular formula is C35H46O20 and its molecular weight is 786.7 g/mol. The purity is usually 95%.

The exact mass of the compound Tetra-O-(beta-hydroxyethyl)rutoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Rutin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetra-O-(beta-hydroxyethyl)rutoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-O-(beta-hydroxyethyl)rutoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

放射線誘発浮腫

トロクセルチンは、特に放射線療法で治療された脳腫瘍の文脈において、放射線誘発浮腫の軽減に有望であることが示されています 。腫瘍の周りの健康な組織に対する急性期および遅発期の損傷を軽減する可能性があります。

腎保護

トロクセルチンは、ラットにおけるシスプラチン誘発急性腎不全に対する保護効果について調査されています 。これは、化学療法中の腎機能保護における潜在的な用途を示唆しています。

抗炎症作用

この化合物は、特に毛細血管損傷物質によって引き起こされる浮腫の軽減の文脈において、その抗炎症効果について研究されてきました 。

血管の健康

トロクセルチンは、特定の有害物質によって引き起こされる血管への損傷から保護することで、血管の健康に有益な効果をもたらす可能性があります 。

末梢神経および血管の疾患における医療用途

生化学分析

Biochemical Properties

Tetra-O-(beta-hydroxyethyl)rutoside interacts with various biomolecules in the body. It is known to reduce hyperpermeability and edema by acting primarily on the microvascular endothelium

Cellular Effects

Tetra-O-(beta-hydroxyethyl)rutoside has been shown to have effects on red blood cell aggregation . It also has a protective effect on renal injury associated with certain treatments

Molecular Mechanism

It is known to reduce leakage from small blood vessels (capillaries)

Dosage Effects in Animal Models

Studies have investigated its protective effects against certain types of toxicity

特性

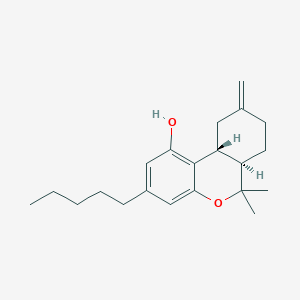

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHXJHPHUFVCPR-XQZWLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953501 | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-20-7, 31511-31-6 | |

| Record name | Tetra(hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-671-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the metabolism of Tetra-O-(beta-hydroxyethyl)rutoside in humans?

A1: Research indicates that following oral administration of Tetra-O-(beta-hydroxyethyl)rutoside, a small percentage of the administered dose is excreted unchanged in the urine []. The primary route of excretion is believed to be biliary-enteric, meaning it is excreted through the bile and feces []. Studies using radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside showed the presence of metabolites such as 3',4',5,7-tetra-O-(beta-hydroxyethyl)rutoside, 3',4',7-tri-O-(beta-hydroxyethyl)rutoside, and 4',7-di-O-(beta-hydroxyethyl)rutoside in urine, suggesting metabolic breakdown of the compound within the body [].

Q2: Does prior exposure to Tetra-O-(beta-hydroxyethyl)rutoside influence its metabolism?

A2: Interestingly, repeated administration of non-labeled Tetra-O-(beta-hydroxyethyl)rutoside did not appear to influence the urinary excretion of a subsequent dose of radiolabeled compound []. This suggests that the metabolic pathways responsible for Tetra-O-(beta-hydroxyethyl)rutoside breakdown are not significantly induced or saturated by prior exposure.

Q3: How does Tetra-O-(beta-hydroxyethyl)rutoside affect red blood cells?

A3: While the provided abstracts lack details, they highlight that both tri- and tetra-O-(beta-hydroxyethyl)rutoside demonstrate an effect on red blood cell aggregation in human blood [, ]. This suggests a potential role in influencing blood rheology, but further research is needed to elucidate the exact mechanisms and implications of this effect.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

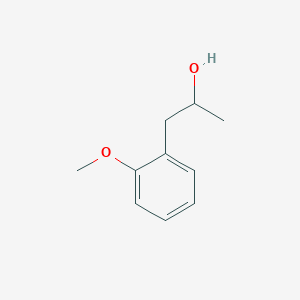

![4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B107048.png)